molecular formula C12H17N5O B1384343 2-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one CAS No. 1170651-35-0

2-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

Cat. No. B1384343
M. Wt: 247.3 g/mol
InChI Key: ITIBRFCQENNQPR-UHFFFAOYSA-N
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Description

2-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one, or 2-(5-amino-3-t-butylpyrazol-1-yl)-6-methylpyrimidin-4(3H)-one, is a heterocyclic organic compound. It has a wide range of applications in scientific research and has been studied extensively in recent years. This compound has been used in the synthesis of various drugs, in the preparation of dyes and pigments, and in the synthesis of other organic compounds. It has also been used in the synthesis of metal complexes, as a catalyst, and as an inhibitor of certain enzymes.

Scientific Research Applications

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, closely related to the chemical structure , plays a crucial role in the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Recent studies emphasize the application of hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and catalyst-/solvent-free conditions, in synthesizing pyranopyrimidine scaffolds. This approach is particularly notable for its application in developing lead molecules with broader catalytic applications (Parmar, Vala, & Patel, 2023).

Pyrazolo[3,4-d]pyrimidines in Therapeutic Applications

Pyrazolopyrimidines, structurally resembling purines, have prompted extensive biological investigations due to their potential therapeutic significance. They are known to play a crucial role in various disease conditions, displaying significant medicinal potential in the central nervous system, cardiovascular system, cancer, inflammation, etc. This has led to comprehensive biochemical and biophysical studies, highlighting their medicinal significance and prompting the synthesis of more complex variants of the quinazolinone structures (Chauhan & Kumar, 2013).

Chemistry and Properties of Pyrazole Derivatives

The chemistry of pyrazole derivatives, including 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, is highly valued for its role as a building block in synthesizing various heterocyclic compounds. The unique reactivity of these derivatives provides mild reaction conditions for generating versatile cynomethylene dyes from a wide range of precursors. This indicates the potential for future innovative transformations involving these compounds (Gomaa & Ali, 2020).

properties

IUPAC Name

2-(5-amino-3-tert-butylpyrazol-1-yl)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O/c1-7-5-10(18)15-11(14-7)17-9(13)6-8(16-17)12(2,3)4/h5-6H,13H2,1-4H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIBRFCQENNQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
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2-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

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